molecular formula C14H17N3O6 B13395562 (S)-2-Amino-5-(4-methoxy-7-nitro-1-indolinyl)-5-oxopentanoic Acid

(S)-2-Amino-5-(4-methoxy-7-nitro-1-indolinyl)-5-oxopentanoic Acid

Cat. No.: B13395562
M. Wt: 323.30 g/mol
InChI Key: GXIDBZKXGUNITQ-UHFFFAOYSA-N
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Description

MNI-caged-L-glutamate, also known as 4-methoxy-7-nitroindolinyl-caged-L-glutamate, is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl. This compound is designed to release L-glutamate upon exposure to light, specifically through photolysis. It is widely used in neurobiological research due to its ability to precisely control the release of glutamate, allowing for accurate studies of synaptic transmission and receptor activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MNI-caged-L-glutamate involves the attachment of the 4-methoxy-7-nitroindolinyl group to L-glutamate. This process typically requires several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods: While detailed industrial production methods are not widely published, the synthesis of MNI-caged-L-glutamate on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing efficient purification techniques to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: MNI-caged-L-glutamate primarily undergoes photolysis, where the 4-methoxy-7-nitroindolinyl group is cleaved upon exposure to light, releasing free L-glutamate. This reaction is highly efficient and can be precisely controlled using specific wavelengths of light .

Common Reagents and Conditions: The photolysis of MNI-caged-L-glutamate typically requires light sources that emit in the 300-380 nm range. The reaction can also be performed using two-photon uncaging microscopy, which allows for more precise spatial control of the photolysis process .

Major Products: The major product of the photolysis reaction is free L-glutamate, which can then interact with glutamate receptors and other biological targets in the system being studied .

Scientific Research Applications

MNI-caged-L-glutamate is extensively used in scientific research, particularly in the fields of neurobiology and pharmacology. Its ability to release L-glutamate in a controlled manner makes it an invaluable tool for studying synaptic transmission, receptor activation, and neural network dynamics. It is also used in two-photon uncaging microscopy to investigate the spatial and temporal aspects of neurotransmitter release and receptor interactions .

Mechanism of Action

The mechanism of action of MNI-caged-L-glutamate involves the photolysis of the 4-methoxy-7-nitroindolinyl group, resulting in the release of free L-glutamate. This free L-glutamate can then bind to and activate glutamate receptors, such as AMPA, NMDA, and metabotropic glutamate receptors. The precise control of glutamate release allows researchers to study the kinetics and dynamics of receptor activation and synaptic transmission in great detail .

Comparison with Similar Compounds

MNI-caged-L-glutamate is often compared with other caged glutamate compounds, such as NI-caged-L-glutamate and NPEC-caged-L-glutamate. MNI-caged-L-glutamate is considered more efficient at releasing L-glutamate and has a higher resistance to hydrolysis compared to these other compounds. Additionally, MNI-caged-L-glutamate is optically compatible with various chromophores used in fluorescence imaging, making it a versatile tool for neurobiological research .

List of Similar Compounds:
  • NI-caged-L-glutamate
  • NPEC-caged-L-glutamate
  • MNI-caged-γ-D-glutamyl-glycine

MNI-caged-L-glutamate stands out due to its higher efficiency in releasing L-glutamate and its compatibility with advanced imaging techniques .

Properties

IUPAC Name

2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIDBZKXGUNITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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